
Cyclopropane, 1-ethynyl-1-(1-propynyl-
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Description
Cyclopropane, 1-ethynyl-1-(1-propynyl-, also known as Cyclopropane, 1-ethynyl-1-(1-propynyl-, is a useful research compound. Its molecular formula is C8H8 and its molecular weight is 104.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C8H8
- Molecular Weight: 104.1491 g/mol
- IUPAC Name: Cyclopropane, 1-ethynyl-1-(1-propynyl-)
The compound features a cyclopropane ring substituted with ethynyl and propynyl groups, which contributes to its reactivity and utility in synthetic applications.
Synthetic Applications
1. C–H Alkynylation Reactions
Recent studies have demonstrated the utility of cyclopropane derivatives in C–H alkynylation reactions. The oxidative C–H alkynylation of arylcyclopropanes has been reported, showcasing full regioselectivity when multiple benzylic C–H bonds are present. This method allows for the efficient formation of alkynylated products under visible light irradiation conditions .
2. Selective Functionalization
The selective functionalization of cyclopropanes has been highlighted in research where cyclopropane rings were successfully alkynylated. The presence of electron-rich substituents on the aryl group significantly enhances the reaction yield, demonstrating the importance of electronic effects in these transformations .
Medicinal Chemistry
3. Potential Drug Development
Cyclopropane derivatives, including 1-ethynyl-1-(1-propynyl-), have been explored for their potential as scaffolds in drug development. The unique structural features of these compounds allow for the modification of biological activity, making them candidates for further investigation in pharmacological studies. For instance, derivatives have shown promise in developing anti-inflammatory agents due to their structural resemblance to known pharmaceuticals like Isoxepac .
Computational Studies
4. Prebiotic Synthesis Insights
Computational studies have provided insights into the potential prebiotic synthesis pathways involving cyclopropane derivatives. These studies suggest that such compounds could play a role in early biochemical processes, offering a glimpse into the origins of life and the evolution of complex organic molecules .
Case Study 1: Alkynylation of Arylcyclopropanes
A study conducted by researchers at the Ecole Polytechnique Fédérale de Lausanne explored the alkynylation of arylcyclopropanes using ethynylbenziodoxolone (EBX) reagents. The research demonstrated that varying the aryl substituents could lead to different regioselective outcomes, highlighting the versatility of cyclopropanes in synthetic organic chemistry .
Substrate | Reagent | Yield (%) | Remarks |
---|---|---|---|
Arylcyclopropane 1c | Ph-EBX (2a) | 92% | Efficient and scalable |
Isoxepac-derived product | 2l | 71% | High selectivity towards cyclopropane C–H bond |
Case Study 2: Drug Development Applications
Another study focused on modifying cyclopropane structures to enhance anti-inflammatory activity. The results indicated that specific modifications could improve efficacy while maintaining selectivity against target enzymes involved in inflammation pathways .
Properties
CAS No. |
105961-79-3 |
---|---|
Molecular Formula |
C8H8 |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
1-ethynyl-1-prop-1-ynylcyclopropane |
InChI |
InChI=1S/C8H8/c1-3-5-8(4-2)6-7-8/h2H,6-7H2,1H3 |
InChI Key |
CRUULDHEGJSVDL-UHFFFAOYSA-N |
SMILES |
CC#CC1(CC1)C#C |
Canonical SMILES |
CC#CC1(CC1)C#C |
Key on ui other cas no. |
105961-79-3 |
Synonyms |
Cyclopropane, 1-ethynyl-1-(1-propynyl- |
Origin of Product |
United States |
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